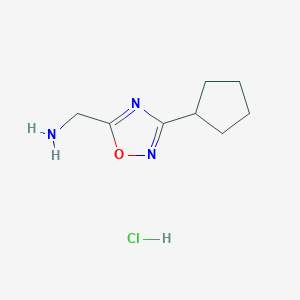![molecular formula C6H14ClNO B1406708 [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride CAS No. 1231730-23-6](/img/structure/B1406708.png)
[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride
Descripción general
Descripción
[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride: is an organic compound with the molecular formula C6H14ClNO. It is a white solid that is soluble in water and various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride typically involves the reaction of cyclopropylamine with ethyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Major Products:
Oxidation: Oxides or hydroxylated derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclopropylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules. It is used in experiments to understand its role in biological systems and its potential as a therapeutic agent.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacturing of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
[1-(Methoxymethyl)cyclopropyl]amine hydrochloride: Similar in structure but with a methoxymethyl group instead of an ethoxymethyl group.
Cyclopropylamine hydrochloride: Lacks the ethoxymethyl group, making it less complex.
[1-(Chloromethyl)cyclopropyl]amine hydrochloride: Contains a chloromethyl group instead of an ethoxymethyl group.
Uniqueness: The presence of the ethoxymethyl group in [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride provides unique chemical properties, such as increased solubility and reactivity, which are not observed in its similar compounds. This makes it particularly valuable in specific scientific and industrial applications .
Propiedades
IUPAC Name |
1-(ethoxymethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-5-6(7)3-4-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMLMNKCYGAFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406638.png)
![8-oxa-2-azaspiro[4.5]decane;oxalic acid](/img/structure/B1406639.png)






![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)

